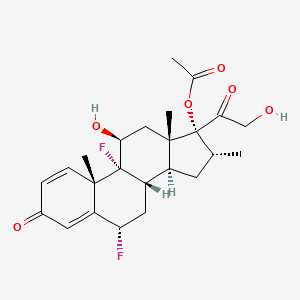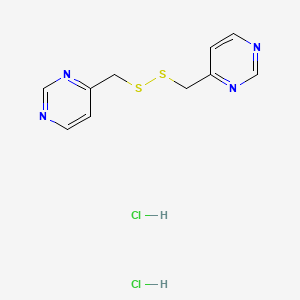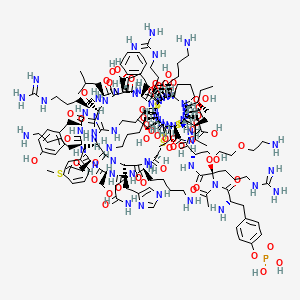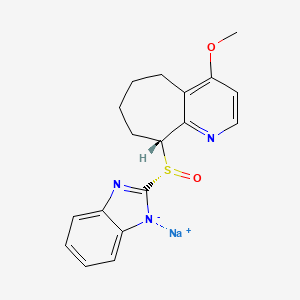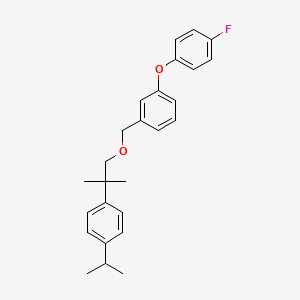
1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene is an organic compound characterized by its complex structure, which includes fluorinated phenoxy and isopropyl-substituted phenyl groups
Preparation Methods
The synthesis of 1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate halogenated benzene derivative under basic conditions to form the fluorophenoxy intermediate.
Alkylation Reaction: The intermediate is then subjected to an alkylation reaction with a suitable alkyl halide, such as 2-(4-(1-methylethyl)phenyl)-2-methylpropyl halide, in the presence of a strong base like potassium carbonate.
Final Coupling: The final step involves coupling the alkylated intermediate with another aromatic compound under catalytic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone or ester functionalities within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenoxy group, where nucleophiles like amines or thiols replace the fluorine atom.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of advanced materials, such as liquid crystals and polymers with specific electronic properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated phenoxy group can enhance binding affinity through halogen bonding, while the isopropyl-substituted phenyl group may contribute to hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(4-Fluorophenoxy)-3-((2-(4-(1-methylethyl)phenyl)-2-methylpropoxy)methyl)benzene include:
4-Fluorophenylacetic Acid: Used as an intermediate in the production of fluorinated anesthetics.
1-[4-(4-Fluorophenoxy)phenyl]-2-methylpropan-1-amine: Known for its applications in medicinal chemistry.
Compared to these compounds, this compound is unique due to its complex structure, which offers a combination of fluorinated and isopropyl-substituted phenyl groups, potentially leading to distinct chemical and biological properties.
Properties
CAS No. |
80853-80-1 |
|---|---|
Molecular Formula |
C26H29FO2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-fluoro-4-[3-[[2-methyl-2-(4-propan-2-ylphenyl)propoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C26H29FO2/c1-19(2)21-8-10-22(11-9-21)26(3,4)18-28-17-20-6-5-7-25(16-20)29-24-14-12-23(27)13-15-24/h5-16,19H,17-18H2,1-4H3 |
InChI Key |
AQFKMWOTWXVRCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


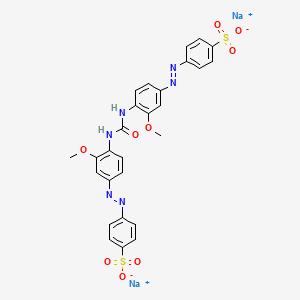
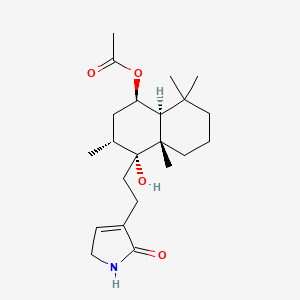
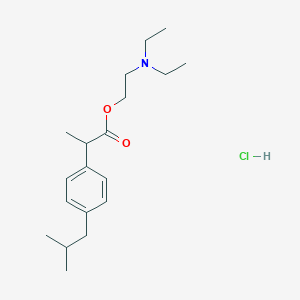
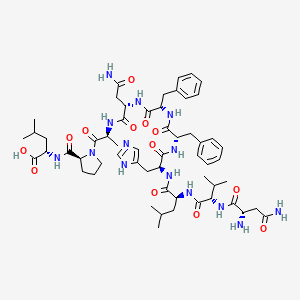

![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)
